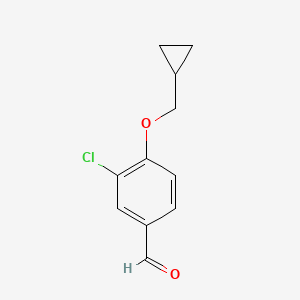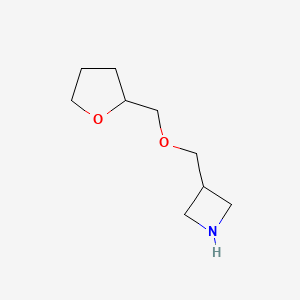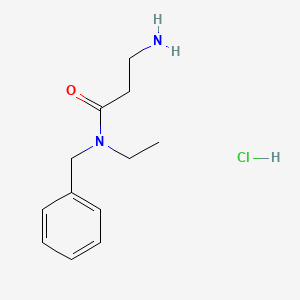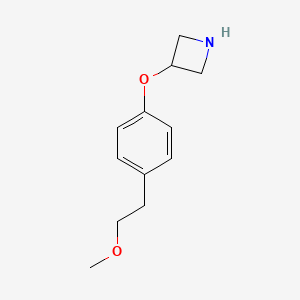
3-Chloro-4-(cyclopropylmethoxy)benzaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Impurities in Pharmaceuticals : One study discusses a synthetic method for an impurity in crude roflumilast, using 3,4-bis(cyclopropylmethoxy)benzaldehyde as a precursor. This method involves alkylation, oxidation, chlorination, and acylation reactions, highlighting the compound's utility in pharmaceutical chemistry (Zhang et al., 2014).
Optical Properties of Metal Complexes : Another research focused on the synthesis of aluminum and zinc complexes using substituted benzaldehydes, including 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited unique spectroscopic and thermal properties, which could be useful in materials science (Barberis & Mikroyannidis, 2006).
Vilsmeier Reagent in Heterocyclic Synthesis : A paper describes the use of Vilsmeier reagent (DMF/POCl3) in synthesizing 3-Chloro-1H-indole-2-carboxaldehydes, demonstrating the versatility of chloro-substituted benzaldehydes in synthesizing heterocyclic compounds (Majo & Perumal, 1996).
Biological and Medicinal Applications
Antimicrobial and Anticancer Potentials : Research on a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones revealed that compounds with m-chloro substituent on benzaldehyde portion showed antimicrobial potential. This indicates the potential biological activity of chloro-substituted benzaldehydes (Sigroha et al., 2012).
Anti-tumor Activities : A study on the synthesis of novel 4-aminoquinazoline derivatives, using 4-(3-Chloropropoxy)-3-methoxybenzonitrile as a precursor, showed that these derivatives have activities against Bcap-37 cell proliferation, suggesting their potential in cancer therapy (Li, 2015).
Second Harmonic Generation Applications : Vanillin (4-hydroxy 3-methoxy benzaldehyde) has been studied for its potential in second harmonic generation applications in the ultraviolet and near-infrared wavelength region. This highlights the potential application of certain benzaldehydes in photonics and optical technologies (Singh et al., 2001).
Propriétés
IUPAC Name |
3-chloro-4-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNGTYJJIQJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(cyclopropylmethoxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394676.png)
![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)
![3-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394684.png)


![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)